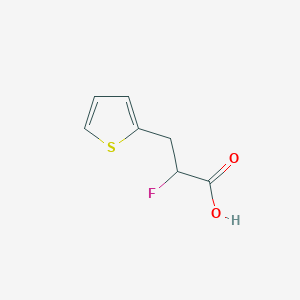
2-Fluoro-3-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a fluorine atom and a thiophene ring attached to a propanoic acid backbone. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Fluoro-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. For instance, the condensation reaction between thiophene and fluorinated propanoic acid derivatives can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-Fluoro-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(thiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and thiophene ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
When compared to similar compounds, 2-Fluoro-3-(thiophen-2-yl)propanoic acid stands out due to its unique combination of a fluorine atom and a thiophene ring. Similar compounds include:
3-(Thiophen-2-yl)propanoic acid: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
2-Fluoro-3-phenylpropanoic acid: Contains a phenyl ring instead of a thiophene ring, leading to different chemical and biological properties.
These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-fluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H7FO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4H2,(H,9,10) |
InChI Key |
JDLMNAGIJYXXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















